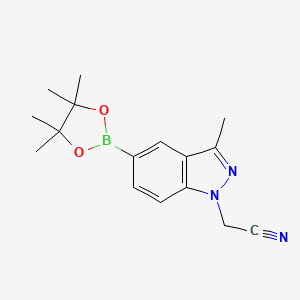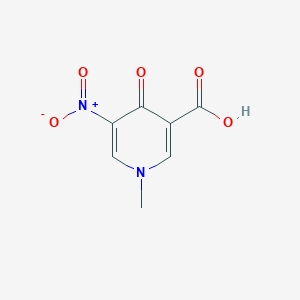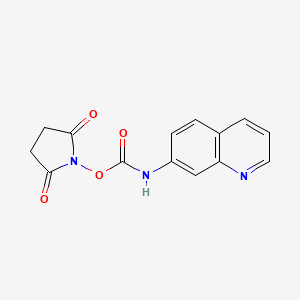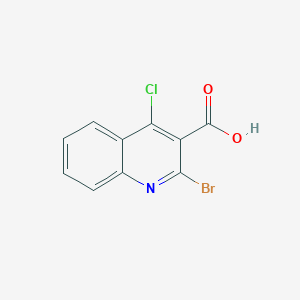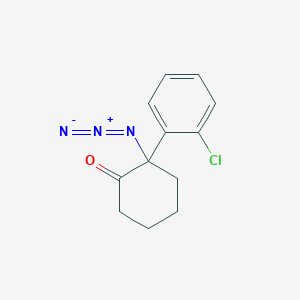
(R)-2-Azido-2-(2-chlorophenyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Azido-2-(2-chlorophenyl)cyclohexanone is a compound of interest in various fields of chemistry and pharmacology. This compound features a cyclohexanone ring substituted with an azido group and a 2-chlorophenyl group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Azido-2-(2-chlorophenyl)cyclohexanone typically involves the following steps:
Formation of the Cyclohexanone Intermediate: The initial step involves the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide to form 2-(2-chlorophenyl)cyclohexanone.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling azides, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
®-2-Azido-2-(2-chlorophenyl)cyclohexanone can undergo various chemical reactions, including:
Substitution: The azido group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas and palladium on carbon as a catalyst.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products Formed
Reduction: The major product formed is the corresponding amine.
Substitution: Depending on the substituent introduced, various derivatives can be synthesized.
Scientific Research Applications
®-2-Azido-2-(2-chlorophenyl)cyclohexanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-2-Azido-2-(2-chlorophenyl)cyclohexanone is primarily related to its ability to undergo azide-alkyne cycloaddition reactions. This reaction is widely used in bioconjugation and click chemistry, where the azido group reacts with an alkyne to form a stable triazole ring . This property makes it valuable in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Methoxetamine: An analogue of ketamine with an ethylamino group and a methoxy group on the phenyl ring.
Uniqueness
®-2-Azido-2-(2-chlorophenyl)cyclohexanone is unique due to the presence of the azido group, which imparts distinct reactivity and applications in click chemistry and bioconjugation . This sets it apart from other similar compounds like ketamine and methoxetamine, which do not possess the azido functionality.
Properties
IUPAC Name |
2-azido-2-(2-chlorophenyl)cyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-10-6-2-1-5-9(10)12(15-16-14)8-4-3-7-11(12)17/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWNUOLEUGUXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)C1)(C2=CC=CC=C2Cl)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
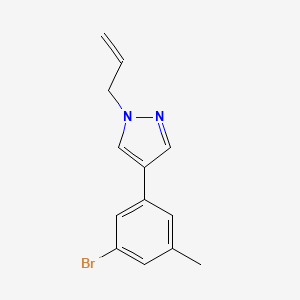

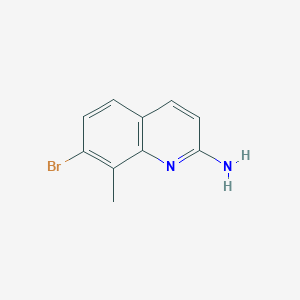
![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)


![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
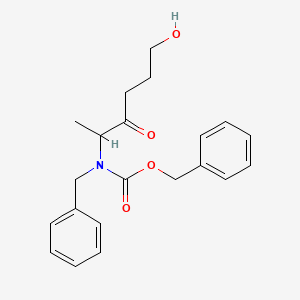
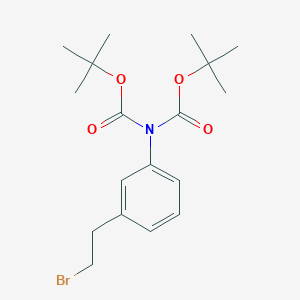
![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
